molecular formula C13H17ClFN3O B15112268 1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine

1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine

Cat. No.: B15112268
M. Wt: 285.74 g/mol
InChI Key: QEQBQQNTGVJTKO-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-methoxybenzyl chloride under suitable conditions to yield the final product. Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl or methoxybenzyl groups are replaced by other functional groups. Common reagents for these reactions include sodium azide or potassium cyanide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.

Scientific Research Applications

1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-Fluoroethyl)-n-(4-methoxyphenyl)-1h-pyrazol-4-amine: This compound has a similar structure but with a methoxyphenyl group instead of a methoxybenzyl group, which may result in different biological activities.

    1-(2-Fluoroethyl)-n-(4-chlorobenzyl)-1h-pyrazol-4-amine: The presence of a chlorobenzyl group instead of a methoxybenzyl group may alter the compound’s reactivity and biological properties.

    1-(2-Fluoroethyl)-n-(4-methylbenzyl)-1h-pyrazol-4-amine: The methylbenzyl group may confer different chemical and biological characteristics compared to the methoxybenzyl group.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c1-18-13-4-2-11(3-5-13)8-15-12-9-16-17(10-12)7-6-14;/h2-5,9-10,15H,6-8H2,1H3;1H

InChI Key

QEQBQQNTGVJTKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

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